Pressure-Induced Oligomerization: Thioacetaldehyde Oligomerizes at 5 GPa vs. 26 GPa for Acetaldehyde
First-principles molecular dynamics simulations show that thioacetaldehyde oligomerizes at a significantly lower applied pressure than its oxygen analog. The threshold pressure for initiating oligomerization through C–S bond formation is 5 GPa for thioacetaldehyde, compared to 26 GPa for acetaldehyde [1]. This difference of 21 GPa demonstrates that replacing oxygen with sulfur drastically lowers the energy barrier for pressure-induced reactivity. The study also found that the S-based system engages in a wider variety of reaction types and yields a more diverse product slate under pressure [1].
| Evidence Dimension | Pressure threshold for oligomerization initiation |
|---|---|
| Target Compound Data | 5 GPa |
| Comparator Or Baseline | Acetaldehyde: 26 GPa |
| Quantified Difference | Lower by 21 GPa (5 vs. 26 GPa) |
| Conditions | First-principles molecular dynamics simulations of bulk material |
Why This Matters
This quantifiable difference is critical for applications in high-pressure materials synthesis, as thioacetaldehyde can undergo pressure-induced polymerization under far more accessible conditions, enabling pathways not feasible with acetaldehyde.
- [1] Zhang, Y., Mosey, N. J. High pressure chemistry of thioaldehydes: A first-principles molecular dynamics study. J. Chem. Phys. 145, 194506 (2016). View Source
